beta-D-Glucose

Catalog No.
S1538406
CAS No.
136760-05-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-Glucose

CAS Number

136760-05-9

Product Name

beta-D-Glucose

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

1200.0 mg/mL

Synonyms

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-phenyl-4-O-(phenylmethyl)-

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O

Description

The exact mass of the compound beta-D-Glucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200000 mg/l (at 30 °c). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759603. It belongs to the ontological category of beta-D-glucan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-D-Glucose is a cyclic form of D-glucose, specifically one of the two anomers that arise from the hemiacetal formation of the open-chain aldehyde form. It is characterized by the hydroxyl group on the anomeric carbon (C-1) being in a cis configuration relative to the CH2OH group at C-5, which distinguishes it from alpha-D-glucose, where this hydroxyl group is in a trans configuration. Beta-D-Glucose is predominantly found in nature and plays a crucial role as a primary energy source for living organisms, being a fundamental component of carbohydrates and polysaccharides .

- Carbohydrate - Britannica" class="citation ml-xs inline" data-state="closed" href="https://www.britannica.com/science/carbohydrate/Chemical-reactions" rel="nofollow noopener" target="_blank"> .
  • Formation of Glycosides: Beta-D-Glucose can react with alcohols to form glycosides, such as methyl-beta-D-glucoside, through the formation of a glycosidic bond at the anomeric carbon .
  • Mutarotation: In solution, beta-D-glucose can interconvert with its alpha counterpart through mutarotation, where the equilibrium between these forms is established over time .
  • Beta-D-Glucose is essential for various biological processes:

    • Energy Metabolism: It serves as a primary substrate for energy production via glycolysis and cellular respiration. It is phosphorylated to beta-D-glucose 6-phosphate, which enters metabolic pathways for energy extraction .
    • Cell Signaling: It plays roles in cellular signaling and is involved in the synthesis of nucleotides and amino acids through various metabolic pathways .
    • Glycogen Storage: In animals, beta-D-glucose is polymerized to form glycogen, which serves as a glucose reserve that can be mobilized when energy is needed .

    Beta-D-Glucose can be synthesized through several methods:

    • Enzymatic Synthesis: Using enzymes like glucose oxidase or hexokinase can selectively convert glucose into its phosphorylated forms or oxidized derivatives.
    • Chemical Synthesis: Chemical methods may involve the reduction of D-fructose or other sugars under controlled conditions to produce beta-D-glucose.
    • Extraction from Natural Sources: Beta-D-Glucose can be isolated from fruits and plants where it occurs naturally .

    Beta-D-Glucose has numerous applications across various fields:

    • Food Industry: It is widely used as a sweetener and preservative in food products due to its high solubility and sweetness.
    • Pharmaceuticals: It serves as an excipient in drug formulations and is involved in metabolic studies related to diabetes management.
    • Biotechnology: It is utilized in fermentation processes for producing biofuels and other biochemicals .

    Studies on beta-D-glucose interactions reveal its significance in biological systems:

    • It interacts with various enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and gluconeogenesis.
    • Research indicates that beta-D-glucose can modulate immune responses by acting as a signaling molecule for immune cells .

    Beta-D-Glucose shares structural similarities with several other monosaccharides and polysaccharides. Here are some comparable compounds:

    CompoundStructure/CharacteristicsUnique Features
    Alpha-D-GlucoseAnomeric hydroxyl group trans to CH2OHMore reactive than beta-D-glucose in glycoside formation
    D-FructoseA ketohexose with a different carbonyl group positionExists primarily in furanose form; sweeter than glucose
    D-GalactoseAn epimer of glucose differing at C-4Important in lactose; less sweet than glucose
    D-MannoseAn epimer differing at C-2Plays roles in cell recognition processes

    Beta-D-Glucose's unique configuration allows it to participate effectively in biochemical pathways and interactions that are critical for life, distinguishing it from these similar compounds while also highlighting its essential role in metabolism and energy production .

    Physical Description

    Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
    Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
    Solid

    XLogP3

    -2.6

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    5

    Exact Mass

    180.06338810 g/mol

    Monoisotopic Mass

    180.06338810 g/mol

    Heavy Atom Count

    12

    LogP

    -3.24
    -3.24

    Melting Point

    146 - 150 °C

    UNII

    J4R00M814D

    Related CAS

    26874-89-5
    133947-06-5

    GHS Hazard Statements

    Aggregated GHS information provided by 272 companies from 5 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 85 of 272 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 187 of 272 companies with hazard statement code(s):;
    H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.

    Pictograms

    Health Hazard

    Health Hazard

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    Wikipedia

    Zymosan
    Curdlan

    Use Classification

    Cosmetics -> Stabilizing

    General Manufacturing Information

    .beta.-D-Glucopyranose: INACTIVE
    Glucose oxidase: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
    2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate: ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-07-17
    Lieberman et al. Structure of acid-beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease Nature Chemical Biology, doi: 10.1038/nchembio850, published online 24 December 2006 http://www.nature.com/naturechemicalbiology
    Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology
    Ke et al. A simple and accessible synthetic lectin for glucose recognition and sensing. Nature Chemistry, doi: 10.1038/nchem.1409, published online 5 August 2012 http://www.nature.com/nchem
    Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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